molecular formula C9H7BrO3 B1426100 Methyl 2-bromo-4-formylbenzoate CAS No. 90484-52-9

Methyl 2-bromo-4-formylbenzoate

Cat. No.: B1426100
CAS No.: 90484-52-9
M. Wt: 243.05 g/mol
InChI Key: HVGRXTUWUNHKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-4-formylbenzoate is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-bromo-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGRXTUWUNHKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90484-52-9
Record name Methyl 2-bromo-4-formylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance of Methyl 2 Bromo 4 Formylbenzoate As a Versatile Synthetic Intermediate

The utility of Methyl 2-bromo-4-formylbenzoate in chemical synthesis stems from the distinct reactivity of its three functional groups. The presence of an aldehyde, a bromine atom, and a methyl ester allows for a wide array of chemical transformations. This trifunctional nature enables chemists to construct complex molecular architectures through sequential and regioselective reactions.

The aldehyde group is a key functional handle for forming new carbon-carbon bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. The bromine atom, on the other hand, is an excellent leaving group for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental in modern organic chemistry for creating complex molecules from simpler precursors. The methyl ester provides another site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.

This versatility makes this compound a sought-after intermediate in the synthesis of a diverse range of target molecules, particularly in the realms of medicinal chemistry and materials science. Its application as a starting material is noted in the development of novel therapeutic agents and agrochemicals. For instance, it has been cited as an intermediate in the synthesis of new inhibitors for Clostridium difficile toxins and in the creation of innovative insecticidal compounds. google.comgoogle.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 90484-52-9
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.06 g/mol
Appearance Solid
InChI Key HVGRXTUWUNHKJB-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases.

Strategic Role in Contemporary Organic Synthesis Methodologies

The strategic importance of Methyl 2-bromo-4-formylbenzoate lies in its ability to be integrated into multi-step synthetic pathways where control over reactivity is paramount. The differential reactivity of its functional groups allows for a planned sequence of chemical modifications, a cornerstone of contemporary synthetic strategy.

A common synthetic route to this compound itself involves the oxidation of the corresponding methyl-substituted precursor, 2-bromo-4-methylbenzoic acid. google.com This transformation highlights a standard methodology in organic synthesis for the generation of benzaldehydes. Furthermore, analogous syntheses of similar formyl-substituted benzoates employ modern techniques such as low-temperature lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). google.com

Once obtained, the strategic value of this compound is demonstrated in its use in building complex heterocyclic systems. The aldehyde can be used to construct one part of a new ring system, while the bromo-substituent can be used in a subsequent step to close a ring or to add further complexity through a cross-coupling reaction. This stepwise approach is crucial for the unambiguous synthesis of highly functionalized molecules, which is often a requirement in drug discovery and development.

Overview of Key Research Trajectories and Academic Contributions Involving the Compound

Established Synthetic Routes for this compound

The synthesis of this compound can be approached through multi-step sequences that strategically introduce the required functional groups. These routes often start from commercially available precursors and involve a series of reactions to build the target molecule.

Elucidation of Multi-step Synthesis Approaches

Multi-step synthesis provides a reliable, albeit sometimes lengthy, pathway to complex molecules like this compound. A common strategy involves the sequential functionalization of a simpler, substituted benzene (B151609) ring.

One plausible synthetic route starts from 4-bromo-2-methylbenzoic acid. The first step is the esterification of the carboxylic acid to the corresponding methyl ester, Methyl 4-bromo-2-methylbenzoate. This can be achieved using standard esterification methods. Following the esterification, the methyl group at the 2-position is converted to a formyl group. A two-step process is typically employed for this transformation. The methyl group is first brominated to a bromomethyl or dibromomethyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO). chemicalbook.com The resulting Methyl 4-bromo-2-(bromomethyl)benzoate or its dibromo analogue can then be hydrolyzed to the aldehyde, yielding the final product, this compound.

A similar multi-step approach has been documented for the synthesis of analogous compounds like Methyl 4-formyl-2-methoxybenzoate. amazonaws.com In this synthesis, the starting material, Methyl 2-methoxy-4-methylbenzoate, is treated with N-bromosuccinimide and a peroxide initiator to form methyl 4-(dibromomethyl)-2-methoxybenzoate, which is subsequently converted to the desired formyl derivative. amazonaws.com This highlights a general and adaptable methodology for the formylation of a methyl group on a substituted benzene ring.

The following table outlines a representative multi-step synthesis for a related compound, Methyl 2-fluoro-4-formylbenzoate, which illustrates the principles applicable to the synthesis of this compound. amazonaws.com

StepStarting MaterialReagents and ConditionsIntermediate/Product
14-bromo-2-fluorobenzoic acidProcedure III (Esterification)Methyl 4-bromo-2-fluorobenzoate
2Methyl 4-bromo-2-fluorobenzoateProcedure IV (Formylation)Methyl 2-fluoro-4-formylbenzoate

Development and Optimization of One-Pot Procedures

To improve efficiency and reduce waste, one-pot procedures are highly desirable in chemical synthesis. While a specific one-pot synthesis for this compound is not widely reported, general one-pot methodologies for the synthesis of substituted benzaldehydes have been developed and could be adapted.

For instance, a one-pot procedure for the synthesis of Methyl 4-formylbenzoate (B8722198) has been described, which involves the palladium-catalyzed cleavage of C-O/C-N bonds in the presence of hydrosilanes. researchgate.net Such catalytic strategies could potentially be optimized for more complex substrates like brominated benzoates.

Catalytic Strategies in this compound Synthesis

Catalytic methods, particularly those involving transition metals, offer powerful tools for the synthesis of aromatic aldehydes. These approaches are often characterized by high efficiency, selectivity, and functional group tolerance.

Exploration of Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed)

Palladium-catalyzed formylation of aryl halides is a well-established and industrially significant reaction. This process typically involves the reaction of an aryl bromide with carbon monoxide and a hydrogen source in the presence of a palladium catalyst. While a specific application to produce this compound is not explicitly detailed in the provided search results, the general applicability of this method to aryl bromides suggests its potential utility. The starting material for such a reaction would be a di-substituted precursor, for example, a dibromo-substituted methyl benzoate (B1203000), where one bromo group is selectively converted to a formyl group.

Mechanistic Insights into Catalytic Pathways and Stereocontrol

The mechanism of palladium-catalyzed formylation of aryl bromides has been the subject of detailed kinetic and computational studies. The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of carbon monoxide to form a palladium-acyl complex. This intermediate then undergoes reductive elimination with a hydride source to generate the aldehyde and regenerate the active palladium(0) catalyst.

Recent research suggests that a combination of the migratory insertion step and a dihydrogen activation step is likely involved in the turnover-limiting sequence of the reaction. These mechanistic insights are crucial for the rational design and optimization of catalytic systems for the synthesis of specific aromatic aldehydes.

Preparation and Functionalization of Ortho- and Di-ortho-Substituted Aromatic Aldehyde Precursors

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at the ortho-position. A patent describes the preparation of ortho-substituted benzaldehydes by reacting a halogenated aromatic compound with an organic lithium compound, followed by the addition of a formylating agent like N,N-dimethylformamide (DMF). google.com

The synthesis of various substituted methyl benzoates, which can serve as precursors, is also well-documented. For example, Methyl 2-bromobenzoate (B1222928) and Methyl 4-formylbenzoate are commercially available or can be synthesized from their corresponding carboxylic acids. chemicalbook.comchemicalbook.com The strategic combination of bromination and formylation reactions on these or related precursors is essential for obtaining the desired substitution pattern of this compound.

Advances in Scale-Up and Process Optimization for Compound Preparation

The industrial-scale synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, presents several challenges that necessitate careful process optimization. While academic literature often focuses on novel synthetic routes, the transition to pilot plant and large-scale production requires a focus on safety, efficiency, cost-effectiveness, and environmental impact. This section explores the advances in scale-up and process optimization for the preparation of this compound and its close analogues, drawing upon established industrial practices for similar transformations.

A common synthetic strategy for this compound involves a multi-step process that typically begins with a substituted toluene (B28343) or benzoic acid. One potential route involves the bromination of a suitable precursor followed by oxidation of a methyl group to an aldehyde, and finally, esterification. Another approach could involve the ortho-lithiation and subsequent bromination of a pre-existing methyl 4-formylbenzoate. Each of these steps requires specific optimization for large-scale production.

For instance, the bromination of an aromatic ring is a well-established industrial process. However, controlling the regioselectivity to obtain the desired 2-bromo isomer can be challenging. Process optimization in this step often involves a detailed study of reaction parameters such as temperature, solvent, catalyst, and the type of brominating agent used. Lewis acid catalysts are frequently employed to enhance the reaction rate and selectivity. The choice of catalyst and its loading must be carefully optimized to maximize the yield of the desired product while minimizing the formation of isomers and poly-brominated byproducts.

The oxidation of a methyl group to a formyl group on a substituted benzene ring is another critical step that requires significant process development for scale-up. A variety of oxidizing agents can be employed, and the choice often depends on a balance of reactivity, selectivity, cost, and safety. The reaction conditions, including temperature and pressure, must be precisely controlled to prevent over-oxidation to the corresponding carboxylic acid.

A supporting information document for a study on GluN2C-selective potentiators details a laboratory-scale synthesis of the analogous compound, Methyl 2-fluoro-4-formylbenzoate, from 4-bromo-2-fluorobenzoic acid. amazonaws.com This synthesis involves an initial esterification step followed by a formylation reaction. While the document provides a procedural outline, scaling up such a process would require significant optimization of each step to ensure safety and efficiency at a larger scale.

The table below outlines a potential multi-step synthesis for a related compound, Methyl 4-bromoacetyl-2-methylbenzoate, as described in a patent, which highlights the types of transformations that could be adapted and optimized for the synthesis of this compound.

StepReactionReagents and Conditions (Laboratory Scale)Potential Scale-Up Considerations
1Esterification4-bromo-2-methylbenzoic acid, methanol (B129727), sulfuric acid (catalyst)Use of solid acid catalysts to simplify work-up and catalyst recovery. Optimization of methanol-to-acid ratio and reaction temperature to maximize conversion and minimize side reactions.
2Palladium-catalyzed couplingMethyl 4-bromo-2-methylbenzoate, potassium vinylfluoroborate or vinylboronic acid, palladium catalystOptimization of catalyst loading and ligand selection. Management of palladium residues in the final product.
3α-Halogenated ketone synthesisSecond intermediate, halogenated reagentPrecise temperature control to manage exotherms. Selection of a cost-effective and safe halogenating agent.

This table is a conceptual representation based on the synthesis of an analogous compound and does not represent a validated industrial process for this compound.

Furthermore, a one-pot synthesis for the related compound Methyl 4-formylbenzoate has been reported, which could offer a more streamlined and cost-effective approach if adapted for the target molecule. achemblock.com The development of such a process for this compound would require extensive research to ensure compatibility of the different reaction steps and to optimize conditions for high yield and purity.

The synthesis of substituted benzaldehydes, in general, faces challenges related to the volatility of the products and the stability of intermediates. A two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of substituted benzaldehydes, which could be relevant for the development of a more efficient process for the target compound. acs.org

Detailed Mechanistic Investigations of Key Transformations

The strategic positioning of the bromo, formyl, and ester groups on the aromatic ring of this compound allows for a variety of mechanistically interesting and synthetically useful transformations.

Exploration of In Situ Formed Organometallic Reagent Intermediates (e.g., Arylmagnesium)

The presence of the bromine atom on the aromatic ring provides a handle for the formation of organometallic intermediates, such as Grignard reagents (arylmagnesium halides). The in situ formation of these reagents from aryl halides is a powerful technique in organic synthesis, allowing for immediate reaction with an electrophile present in the reaction mixture. In the case of this compound, the generation of the corresponding Grignard reagent must be carefully controlled to avoid side reactions, particularly with the electrophilic formyl and ester groups within the same molecule.

The formation of the Grignard reagent involves the oxidative addition of magnesium metal to the carbon-bromine bond. This process is typically initiated on the surface of the magnesium metal. The reactivity of the functional groups in this compound towards the in situ generated Grignard reagent is a critical consideration. The aldehyde is generally more reactive than the ester towards nucleophilic attack by the Grignard reagent. Therefore, intermolecular reactions with an external electrophile would need to compete with potential intramolecular reactions.

Reagent/ConditionExpected IntermediatePotential Subsequent Reactions
Mg, THF (in situ)Arylmagnesium bromideIntramolecular cyclization, intermolecular reaction with added electrophiles
Mg, THF (low temp)Arylmagnesium bromideFavors intermolecular reactions by slowing down intramolecular processes

Analysis of Additive Roles in Catalytic Reactions (e.g., Silver Salts in Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental transformations for the carbon-bromine bond of this compound. The efficiency and selectivity of these reactions can often be enhanced by the use of additives. Silver salts, for instance, are known to play multiple roles in such catalytic cycles. researchgate.net

In Suzuki couplings, silver(I) oxide (Ag₂O) can act as a base and also as a halide scavenger, facilitating the transmetalation step by precipitating the bromide ion as silver bromide (AgBr). This can be particularly beneficial in reactions involving aryl bromides, which are generally less reactive than aryl iodides. Furthermore, silver salts can sometimes prevent the formation of undesirable byproducts by promoting the desired reductive elimination step. researchgate.net While specific studies on this compound are not abundant, the general principles of the positive effects of silver salt additives in palladium-catalyzed cross-coupling of aryl bromides are applicable. researchgate.net

Reaction TypeAdditivePlausible Role of Additive
Suzuki CouplingAg₂O, Ag₂CO₃Base, halide scavenger, promotes transmetalation
Heck CouplingAg(I) saltsRe-oxidant for Pd(0), halide scavenger
Sonogashira CouplingAg(I) saltsCo-catalyst, facilitates deprotonation of the alkyne

Kinetic and Spectroscopic Studies of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for understanding reaction mechanisms. Techniques such as low-temperature NMR spectroscopy, mass spectrometry, and in situ IR spectroscopy can provide valuable insights into the species formed during the reaction of this compound.

While specific kinetic and spectroscopic studies on this particular molecule are not widely reported, general methodologies for studying reactive intermediates in similar systems can be applied. For example, in a Grignard formation, low-temperature ³¹P NMR could be used if a phosphine (B1218219) ligand is employed to stabilize the magnesium center, allowing for the characterization of the arylmagnesium species. In palladium-catalyzed reactions, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify catalytic intermediates, such as Pd(II)-aryl species.

Intramolecular and Intermolecular Reactivity of the Carbonyl Group

The formyl group in this compound is a highly reactive site for both intramolecular and intermolecular reactions. As an electrophilic center, it is susceptible to nucleophilic attack. msu.edulibretexts.org

Intermolecularly, the aldehyde can undergo a wide range of classical carbonyl reactions. These include:

Wittig reaction: to form an alkene.

Grignard reaction: to form a secondary alcohol. libretexts.org

Reductive amination: to form a secondary or tertiary amine.

Acetal formation: for protection of the aldehyde functionality.

Intramolecularly, the proximity of the formyl group to the other functional groups could lead to cyclization reactions under certain conditions. For instance, if the ester group were hydrolyzed to a carboxylic acid, an intramolecular aldol-type condensation could potentially occur, although this would be sterically demanding. More plausibly, if the bromine atom is converted to a nucleophilic species (e.g., via lithium-halogen exchange), an intramolecular cyclization onto the carbonyl group could lead to the formation of a bicyclic alcohol.

Electrophilic and Nucleophilic Transformations at the Bromine Atom

The bromine atom on the aromatic ring is a key site for a variety of transformations. It can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, although the ring is not strongly activated for such reactions unless a strong electron-withdrawing group is present in the ortho or para position.

More commonly, the bromine atom participates in reactions involving organometallic intermediates, such as:

Lithium-halogen exchange: Reaction with an organolithium reagent (e.g., n-butyllithium) at low temperature can replace the bromine with lithium, generating a highly reactive aryllithium species. This can then be quenched with a variety of electrophiles.

Palladium-catalyzed cross-coupling reactions: As mentioned earlier, the C-Br bond is an excellent handle for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netnih.gov

Ester Group Functionalization and Cleavage Studies

The methyl ester group of this compound can undergo functionalization or cleavage under appropriate conditions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. rsc.org Basic hydrolysis (saponification) is typically carried out with a base such as sodium hydroxide, followed by acidic workup. rsc.org Acid-catalyzed hydrolysis is an equilibrium process and often requires a large excess of water. rsc.org

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. researchgate.net This is a reversible reaction, and the equilibrium can be driven by using a large excess of the new alcohol or by removing the methanol that is formed. researchgate.net

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this would also reduce the aldehyde group. Selective reduction of the ester in the presence of the aldehyde is challenging and would require specific reagents or a protection-deprotection strategy for the aldehyde.

Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

Synthetic Applications and Derivatization Strategies

Utilization as a Core Building Block in Complex Molecule Synthesis

The compound's structure is adeptly suited for constructing intricate molecular frameworks, serving as a linchpin in various synthetic strategies.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for generating molecular diversity efficiently. The aldehyde functionality of methyl 2-formylbenzoate (B1231588) (a close analog of the title compound) makes it an excellent component for such reactions. Specifically, it has been employed in Ugi-type MCRs. For instance, four series of heterocyclic compounds have been successfully synthesized using methyl 2-formylbenzoate in Ugi-type reactions under acidic conditions, demonstrating its utility in accessing complex and potentially bioactive scaffolds through a one-pot procedure.

In a notable application, a series of fused benzimidazole–isoquinolinones were prepared via an Ugi reaction that utilized methyl 2-formylbenzoate, an amine, a carboxylic acid, and N-Boc-2-aminophenylisonitrile. The resulting Ugi product underwent deprotection and cyclization to yield the final biologically active benzimidazole-isoquinolinones. These reactions highlight the ability of the formylbenzoate core to participate in complex bond-forming cascades to rapidly build diverse heterocyclic libraries.

The functionalities present in Methyl 2-bromo-4-formylbenzoate are ideal for the synthesis of various heterocyclic systems. Its analog, methyl 2-formylbenzoate, is a key precursor for isoindolin-1-one (B1195906) derivatives. These can be synthesized through Ugi-type multicomponent reactions followed by an intramolecular amidation, showcasing a Ugi-deprotection-cyclization (UDC) strategy.

Furthermore, a practical one-pot synthetic approach has been developed for creating structurally interesting and bioactive quinoline-based tetracycles. researchgate.net This method involves a tandem three-component reaction of a heteroaromatic amine, methyl 2-formylbenzoate, and an isonitrile, which is then followed by a trifluoroacetic acid-mediated lactamization to form the final tetracyclic structure. researchgate.net This strategy underscores the compound's value in constructing polycyclic nitrogen-containing heterocycles.

Table 1: Examples of Heterocycles Synthesized from Methyl 2-formylbenzoate Derivatives

Starting Material AnalogReaction TypeResulting HeterocycleKey Features
Methyl 2-formylbenzoateUgi-type MCR / Intramolecular AmidationIsoindolin-1-one derivativesOne-pot procedure, access to complex scaffolds
Methyl 2-formylbenzoateUgi Reaction / Deprotection / CyclizationFused Benzimidazole–isoquinolinonesGeneration of biologically active fused systems
Methyl 2-formylbenzoateTandem Three-Component Reaction / LactamizationQuinoline-based TetracyclesEfficient assembly of polycyclic frameworks

The development of asymmetric methods to control stereochemistry is a central goal in modern synthesis. The aldehyde group of methyl 2-formylbenzoate derivatives can undergo asymmetric nucleophilic additions to create chiral centers. A notable example is the Ruthenium/Me-BIPAM-catalyzed asymmetric addition of arylboronic acids to methyl 2-formylbenzoates. researchgate.net This reaction affords chiral 3-aryl-isobenzofuranones in high yields and with excellent enantioselectivity. researchgate.net Such methodologies are crucial as they provide access to enantiomerically pure compounds, which is often a prerequisite for biological activity. Ruthenium catalysts, in general, have been widely explored for various asymmetric C-H functionalization and addition reactions, indicating a broad potential for applying similar strategies to this compound to generate a range of chiral molecules. acs.orgresearchgate.netnih.govnih.govacs.org

Derivatization for Pharmacologically Active Scaffolds and Bioactive Precursors

The strategic modification of the this compound core has led to the synthesis of various molecules with significant biological potential.

This compound is a valuable precursor for compounds with recognized pharmacological importance. For example, it is a potential starting material for the synthesis of Urolithin C derivatives. Urolithins are metabolites produced by gut microflora from ellagic acid and are known for their anti-inflammatory and other health benefits. The synthesis of Urolithin C and its analogs often involves the coupling of a 2-bromobenzoic acid derivative with a resorcinol (B1680541) moiety, followed by cyclization. The structure of this compound makes it an ideal candidate for such synthetic routes.

Additionally, this compound can serve as a building block for thymidine (B127349) phosphorylase (TP) inhibitors. TP is an enzyme implicated in angiogenesis and cancer progression, making its inhibitors promising targets for anticancer therapies. Various TP inhibitors are derived from substituted benzaldehydes, which undergo condensation reactions to form scaffolds like hydrazones or quinoxalines. The aldehyde group of this compound allows for its incorporation into these and other heterocyclic systems known to exhibit TP inhibitory activity.

Table 2: Potential Bioactive Scaffolds Derived from this compound

Target ScaffoldTherapeutic AreaSynthetic Relevance of Core Structure
Urolithin C DerivativesAnti-inflammatory, AntioxidantThe 2-bromo-substituted aromatic ring is key for coupling and cyclization reactions to form the dibenzo[b,d]pyran-6-one core.
Thymidine Phosphorylase InhibitorsAnticancer (Anti-angiogenesis)The formyl group allows for condensation reactions to build various heterocyclic inhibitors.

The inherent reactivity of this compound makes it an excellent starting point for the design and synthesis of novel derivatives with tailored properties. Its utility as a versatile substrate for preparing compounds with diverse pharmaceutical applications, including antifungal, anticancer, and antiviral properties, has been noted in several reviews. researchgate.net

An example of its application in designing novel functionalized molecules is seen in the synthesis of selective potentiators for the GluN2C NMDA receptor, which is a target for treating neurological disorders. In these syntheses, related compounds like methyl 4-formyl-2-methoxybenzoate and methyl 2-fluoro-4-formylbenzoate serve as key intermediates, demonstrating how modifications on the benzene (B151609) ring, in combination with the formyl and ester groups, can be used to develop new therapeutic agents. amazonaws.com The ability to leverage the three distinct functional groups allows for a modular approach to synthesis, enabling the creation of a wide array of new chemical entities for biological screening.

Application as an Intermediate in Industrial Chemical Production (e.g., Dimethyl Terephthalate)

This compound is a functionalized aromatic compound utilized in laboratory-scale organic synthesis as a building block for more complex molecules. However, its role as a direct intermediate in the large-scale industrial production of commodity chemicals like Dimethyl Terephthalate (B1205515) (DMT) is not established in mainstream chemical manufacturing. The primary industrial routes to DMT are well-documented and rely on the oxidation and esterification of p-xylene (B151628).

The dominant method for DMT production for many years has been the Witten-Hercules process (also known as the Dynamit Nobel or Katzschmann process). researchgate.netgoogle.comnih.gov This process begins with the liquid-phase air oxidation of p-xylene in the presence of cobalt and manganese salt catalysts. nih.govlookchem.com This initial oxidation does not proceed directly to terephthalic acid but yields p-toluic acid. lookchem.comintratec.us The p-toluic acid is then esterified with methanol (B129727) to produce methyl p-toluate. intratec.usgoogle.com This intermediate is then subjected to a second oxidation step, followed by another esterification to form Dimethyl Terephthalate. researchgate.netgoogle.com The crude DMT is subsequently purified by distillation and recrystallization. lookchem.com

An alternative approach to DMT production involves the direct esterification of terephthalic acid with methanol. wikipedia.org In this route, terephthalic acid itself is first produced, typically via the Amoco process, which involves the liquid-phase oxidation of p-xylene using a catalyst system that includes a bromine compound as a promoter. nih.govlookchem.com

A comparison of the major industrial routes to Dimethyl Terephthalate is provided in the table below.

Process NameStarting MaterialKey IntermediatesCatalyst SystemRole of Bromine
Witten-Hercules Process p-Xylenep-Toluic acid, Methyl p-toluate, Monomethyl terephthalate researchgate.netintratec.usgoogle.comCo/Mn salts nih.govlookchem.comNot a primary component
Amoco Process (for TPA) p-XyleneTerephthalic acid (TPA)Co/Mn salts with a bromide promoter lookchem.comCo-catalyst/Promoter
Direct Esterification Terephthalic Acid (TPA)-Acid catalyst (optional) lookchem.comNot applicable

As the established synthesis pathways indicate, the key intermediates for DMT production are derived directly from p-xylene. There is no evidence in the primary literature on chemical manufacturing to suggest that this compound serves as a precursor or intermediate in the industrial-scale synthesis of Dimethyl Terephthalate. Its utility is generally confined to more specialized chemical synthesis rather than bulk chemical production.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Conformation and Stability Analysis

There are no dedicated quantum chemical calculations reported in the literature for the molecular conformation and stability analysis of Methyl 2-bromo-4-formylbenzoate . While it is expected that the molecule would exhibit a planar benzene (B151609) ring, the relative orientations of the methyl ester and formyl groups, and their rotational barriers, have not been computationally determined. The energetic landscape, including the identification of the most stable conformers, remains uncharacterized in published research.

In Silico Modeling for Predicting Structure-Reactivity Relationships and Reaction Selectivity

Specific in silico modeling studies to predict the structure-reactivity relationships and reaction selectivity of This compound are absent from the scientific literature. While general principles of organic chemistry allow for predictions of its reactivity—for example, the aldehyde group's susceptibility to nucleophilic attack or the influence of the electron-withdrawing groups on the aromatic ring's reactivity—these have not been quantified or detailed through specific in silico models for this molecule.

Computational Prediction of Spectroscopic Parameters for Validation

No studies were found that report the computational prediction of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for This compound . While such computational data is invaluable for validating experimental findings and for the structural elucidation of reaction products, these specific predictions have not been published.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of methyl 2-bromo-4-formylbenzoate. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's connectivity and chemical environment can be constructed. liskonchem.com

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the formyl proton, and the methyl protons of the ester group are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic Proton (-CHO)9.9 - 10.1SingletN/A
Aromatic Proton (H-5)8.1 - 8.2Doublet~8.0
Aromatic Proton (H-3)8.0 - 8.1Doublet of doublets~8.0, ~1.5
Aromatic Proton (H-6)7.9 - 8.0Doublet~1.5
Methyl Protons (-OCH₃)3.9 - 4.0SingletN/A

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.

Carbon (¹³C) NMR Spectroscopy

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The spectrum of this compound will show distinct peaks for the carbonyl carbons of the aldehyde and ester groups, the aromatic carbons, and the methyl carbon.

Carbon Assignment Typical Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)190 - 192
Ester Carbonyl (C=O)164 - 166
Aromatic Carbon (C-Br)120 - 122
Aromatic Carbon (C-CHO)135 - 137
Aromatic Carbon (C-COOCH₃)133 - 135
Aromatic Carbons (C-H)128 - 132
Methyl Carbon (-OCH₃)52 - 54

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. nih.gov For this compound, these methods confirm the presence of the key carbonyl (C=O) groups of the aldehyde and ester, the C-Br bond, and the aromatic C-H bonds.

Functional Group Typical Wavenumber (cm⁻¹) Vibrational Mode
Aldehyde C=O Stretch1690 - 1710Strong
Ester C=O Stretch1720 - 1740Strong
Aromatic C=C Stretch1580 - 1610Medium to Weak
C-O Stretch (Ester)1250 - 1300Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aldehyde)2720 - 2820Weak
C-Br Stretch500 - 600Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (242.96 g/mol for the major isotopes). uni.lusynquestlabs.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([⁷⁹Br] and [⁸¹Br]). docbrown.info

Common fragmentation pathways for esters can involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For this specific molecule, fragmentation could also involve the loss of the formyl group (-CHO) or the bromine atom. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Chromatographic Techniques in Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or other impurities. liskonchem.com High-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) or utilizing ultra-high-performance liquid chromatography (UPLC) for enhanced resolution and speed, is a primary method for this purpose.

A typical HPLC method would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound would be detected by a UV detector, typically at a wavelength where the aromatic system absorbs strongly. The purity is determined by the area percentage of the main peak in the chromatogram. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Technique Purpose Typical Mobile Phase Detection Method
HPLCPurity assessment, quantificationAcetonitrile/Water or Methanol/Water gradientUV-Vis Detector
LC-MSPurity assessment, impurity identificationAcetonitrile/Water or Methanol/Water with formic acidUV-Vis and Mass Spectrometer
UPLCHigh-throughput purity analysisAcetonitrile/Water or Methanol/Water gradientUV-Vis Detector

Development and Validation of Analytical Methods for Compound Quantification and Quality Control

The development and validation of robust analytical methods are crucial for the quantification and quality control of this compound, ensuring the purity and consistency of the compound for research and synthesis applications. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of aromatic aldehydes and their derivatives. The choice between these methods often depends on the volatility and thermal stability of the analyte and the matrix in which it is present.

A specific and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a primary choice for the routine quality control of this compound. Such methods are valued for their precision, accuracy, and ability to separate the target compound from potential impurities and degradation products.

Method Development:

A typical RP-HPLC method for this compound would involve a C18 stationary phase, which is well-suited for the separation of moderately polar aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a small amount of acid like trifluoroacetic acid or phosphoric acid to ensure sharp peak shapes. sielc.commdpi.com Isocratic elution can be employed for simple purity assays, while a gradient elution may be necessary to resolve a more complex mixture of related substances. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, determined by UV spectroscopic analysis.

For compounds with sufficient volatility and thermal stability, a gas chromatography (GC) method coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be developed. researchgate.netresearchgate.net A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane column, would be appropriate for the separation. nih.gov Temperature programming is typically used to ensure the efficient elution of the analyte and related compounds. rsc.orgrsc.org GC-MS provides the added advantage of mass spectral data, which can be used for definitive peak identification and structural elucidation of unknown impurities. sielc.comrsc.org

Method Validation:

Once a suitable analytical method is developed, it must be validated to ensure that it is fit for its intended purpose. The validation process involves a series of experiments to assess various performance characteristics, as guided by international standards. The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). scielo.brelementlabsolutions.com

Specificity: The specificity of the method is its ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.brelementlabsolutions.com This is typically demonstrated by the separation of the main compound peak from all other peaks in the chromatogram.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. thermofisher.com This is determined by analyzing a series of standard solutions of varying concentrations. The data are then plotted as peak area versus concentration, and a linear regression analysis is performed. A correlation coefficient (R²) value close to 1.0 indicates a strong linear relationship. scielo.brnih.gov

Table 1: Linearity of the HPLC Method for this compound
Concentration (µg/mL)Peak Area (arbitrary units)
10125430
25313575
50627150
1001254300
1501881450
2002508600
Linear Regression Equation: y = 12543x + 0
Correlation Coefficient (R²): 0.9998

Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. elementlabsolutions.comajpsonline.comnih.gov It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered is calculated.

Table 2: Accuracy (Recovery) of the HPLC Method
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8078.998.6
100101.2101.2
120118.298.5
Average Recovery (%)99.4

Precision: The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. scielo.brelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 3: Precision of the HPLC Method
Concentration (µg/mL)Repeatability (Intra-day RSD, %)Intermediate Precision (Inter-day RSD, %)
500.851.10
1000.650.95
1500.701.05

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajpsonline.com These are typically determined based on the signal-to-noise ratio of the detector response, with a common ratio being 3:1 for LOD and 10:1 for LOQ. For a well-developed HPLC-UV method for this compound, the LOD and LOQ are expected to be in the low µg/mL to ng/mL range. mdpi.comresearchgate.netnih.govnih.gov

Through such rigorous validation, an analytical method for this compound can be established as a reliable tool for quality control, ensuring that the compound meets the required specifications for its intended use in further chemical synthesis and research.

Structure Activity Relationship Sar Studies of Methyl 2 Bromo 4 Formylbenzoate Derivatives

Systematic Modification of the Molecular Scaffold and Substituent Effects

The molecular framework of methyl 2-bromo-4-formylbenzoate is systematically modified by leveraging the distinct chemical properties of its functional groups. Each site on the molecule offers a strategic entry point for introducing diverse chemical moieties, which in turn influences the properties of the final bioactive compound.

The formyl group (-CHO) is a primary site for modification. It readily participates in reactions such as:

Reductive amination: To introduce a variety of substituted aminomethyl groups.

Condensation reactions: To form Schiff bases or other complex heterocyclic systems.

Wittig-type reactions: To elongate the carbon chain with specific geometries.

Oxidation/Reduction: To convert the formyl group to a carboxylic acid or a hydroxymethyl group, respectively.

The bromo substituent (-Br) is an ideal handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably:

Suzuki-Miyaura coupling: To introduce a wide range of aryl and heteroaryl groups.

Sonogashira coupling: To append alkyne-containing fragments.

Buchwald-Hartwig amination: To form arylamines.

Stille coupling: To add organostannane reagents.

The methyl ester group (-COOCH₃) can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a variety of amides by coupling with different amines, a common strategy in drug design to modulate solubility and create new hydrogen bond interactions.

These modifications allow for the systematic exploration of the chemical space around the core scaffold. For instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, various benzaldehyde (B42025) precursors are functionalized to create a library of compounds for screening. nih.gov The effect of these substituent changes can be profound; studies on N6-benzoyladenine derivatives as BRD4 inhibitors have shown that the introduction of electron-donating substituents, such as alkoxy groups, leads to stronger biological activity compared to electron-withdrawing substituents. researchgate.net

Table 1: Potential Systematic Modifications of the this compound Scaffold
Reactive SiteType of ReactionResulting SubstructurePotential Effect on Final Molecule
Formyl GroupReductive Amination-CH₂-NH-RIntroduces basic centers, modulates pKa, forms new H-bonds
Bromo GroupSuzuki CouplingAryl or Heteroaryl RingExplores hydrophobic pockets, introduces pi-stacking interactions
Methyl EsterHydrolysis then Amide Coupling-CONH-RModulates solubility, creates key H-bond donor/acceptor sites
Formyl GroupOxidation-COOHIntroduces an acidic center, acts as a key binding group

Correlating Structural Changes with Modulated Biological Potency (as a precursor to bioactive compounds)

A central goal of SAR studies is to establish a clear correlation between specific structural modifications and the resulting biological activity. By synthesizing a series of related compounds from the this compound precursor and evaluating their potency, researchers can identify key structural features required for efficacy.

This process is exemplified in the optimization of PARP inhibitors. PARP-1 is a nuclear enzyme critical for DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations. nih.gov The design of PARP inhibitors often mimics the nicotinamide (B372718) portion of the NAD+ substrate. nih.gov

In a relevant study, a series of inhibitors were synthesized using various substituted benzaldehyde precursors. The modifications to the benzaldehyde ring directly translated to significant differences in the inhibitory concentration (IC₅₀) against the PARP-1 and PARP-2 enzymes. For example, appending different heterocyclic groups to the core structure via the aldehyde functionality leads to a range of potencies. This demonstrates that even subtle changes to the precursor's structure can lead to dramatic shifts in the final compound's biological profile, including both potency and selectivity between enzyme isoforms. nih.gov

The table below, based on data from the development of PARP inhibitors, illustrates how modifying a core structure derived from a benzaldehyde precursor impacts biological potency.

Table 2: Example of SAR for PARP-1 Inhibitors Derived from Substituted Benzaldehyde Precursors
Compound IDKey Structural Modification (R-group)PARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
Analog 1Phenyl892.5
Analog 24-Fluorophenyl1123.8
Analog 3Thiazol-2-yl221.1
Analog 41H-Tetrazol-5-yl101.1

Data is representative and adapted from SAR studies on PARP inhibitors to illustrate the principle. nih.gov

This data clearly shows that replacing a phenyl group with a thiazole (B1198619) or a tetrazole ring—a modification enabled by the reactivity of the precursor—can significantly enhance inhibitory potency against PARP-1.

Principles of Rational Design for New Bioactive Entities

Rational drug design is a strategic approach that uses the understanding of a biological target's structure and mechanism to design new, effective molecules. nih.gov this compound is an excellent starting point for such strategies because its pre-functionalized structure allows for the deliberate and logical introduction of pharmacophoric features.

The key principles of rational design involving this precursor include:

Scaffold-Based Design: The substituted benzoyl ring of the precursor acts as a central scaffold. The bromo and formyl groups are then used to "decorate" this scaffold with other fragments chosen to interact with specific sub-pockets of the target protein.

Bioisosteric Replacement: The formyl or subsequent carboxyl group can be replaced with other acidic groups, like a tetrazole, to improve metabolic stability or cell permeability while maintaining a key binding interaction. As seen in the PARP inhibitor example, replacing a phenyl group with a tetrazole can enhance potency. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, the precursor can be used to build ligands that fit precisely into the active site. The bromo position allows for the introduction of a group that can extend into a nearby hydrophobic pocket, while the formyl group can be converted into a hydrogen-bond donor/acceptor to interact with key amino acid residues. The design of many PARP inhibitors relies on creating hydrogen bonds and pi-stacking interactions that mimic the binding of the natural substrate, NAD+. nih.gov

Halogen Bonding: The bromine atom itself can be a crucial design element. It can participate in halogen bonding—a non-covalent interaction with oxygen or nitrogen atoms in the protein's active site—which can significantly increase binding affinity and selectivity. The strategic placement of a bromine atom is a known tactic for improving the pharmacological profile of drug candidates. mdpi.com

By using this compound, chemists can translate these rational design principles into the synthesis of novel molecules with a higher probability of possessing the desired biological activity.

Insights from Ligand-Receptor Interaction Modeling of Derivatives

Computational modeling, particularly molecular docking, provides invaluable insights into how derivatives of this compound interact with their biological targets at an atomic level. This in silico approach complements experimental SAR data by providing a visual and energetic rationale for why certain structural modifications lead to enhanced or diminished potency. nih.gov

The process typically involves:

Synthesis and Testing: A series of compounds derived from the precursor is synthesized and their biological activity is measured (e.g., IC₅₀ values).

Molecular Docking: The 3D structures of these derivatives are computationally placed, or "docked," into the binding site of the target receptor.

Binding Pose Analysis: The modeling software calculates the most likely binding orientation (pose) for each derivative and estimates the strength of the interaction (docking score).

These modeling studies can reveal critical details that explain the experimental SAR. For example, docking might show that a highly potent derivative places its amide group (derived from the original methyl ester) in a position to form two crucial hydrogen bonds with the protein backbone. It might also reveal that a bulky aryl group, introduced via a Suzuki reaction at the bromo position, fits perfectly into a hydrophobic pocket, displacing water molecules and increasing binding affinity.

In the context of designing multi-target directed ligands for Alzheimer's disease, in silico studies have been used to understand how synthesized derivatives interact with the acetylcholinesterase (AChE) enzyme. nih.gov Such modeling can predict and explain selectivity, for instance, by showing that a specific substituent clashes with a residue in one protein but not in a closely related one. These insights are fundamental for the rational, iterative process of drug discovery, allowing scientists to refine their molecular designs for improved potency and selectivity. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. For Methyl 2-bromo-4-formylbenzoate, research is anticipated to move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

Future synthetic strategies are expected to focus on:

C-H Activation/Functionalization: Direct and selective functionalization of the aromatic C-H bonds of simpler precursors, such as methyl 2-bromobenzoate (B1222928), could offer a more atom-economical route to introduce the formyl group. This approach would bypass the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing reaction times and energy consumption.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a highly selective and environmentally friendly alternative to traditional chemical methods. For instance, engineered enzymes could be employed for the selective oxidation of a methyl group to an aldehyde on a suitable precursor.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.gov Future research could explore its application in the formylation or bromination of appropriate benzoate (B1203000) precursors. nih.gov

A comparative look at potential synthetic routes is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Challenges
C-H ActivationHigh atom economy, reduced number of stepsRegioselectivity control, catalyst development
Flow ChemistryEnhanced safety, scalability, precise controlReactor design, optimization of reaction conditions
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and engineering, substrate scope
Photoredox CatalysisMild reaction conditions, high functional group toleranceCatalyst design, understanding reaction mechanisms

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The inherent functionality of this compound—a reactive aldehyde, a sterically accessible bromine atom, and an ester group—provides a platform for a multitude of chemical transformations. While the individual reactivity of these groups is well-established, their interplay within this specific scaffold is a fertile ground for discovering novel reactions.

Future explorations are likely to investigate:

Orthogonal Functionalization: Developing selective reactions that target one functional group while leaving the others intact is a key objective. This would enable the stepwise and controlled elaboration of the molecule into more complex structures.

Domino and Cascade Reactions: The strategic arrangement of the functional groups could be exploited to design novel domino or cascade reactions, where a single synthetic operation triggers a sequence of transformations, rapidly building molecular complexity.

Cross-Coupling Reactions: The bromine atom is a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the 2-position. Investigating the scope and limitations of these reactions with the formyl and ester groups present is a crucial research direction.

Transformations of the Formyl Group: Beyond standard aldehyde chemistry, research could focus on novel transformations of the formyl group, such as its use as a directing group for further C-H activation or its participation in multicomponent reactions. Substituted benzaldehydes are known to be versatile reactants in the synthesis of various heterocyclic compounds. wisdomlib.org

Integration of this compound in Advanced Medicinal Chemistry and Materials Science Applications

The unique structural features of this compound make it an attractive scaffold for the synthesis of novel compounds with potential biological activity or unique material properties.

Medicinal Chemistry:

Substituted benzaldehydes and benzoic acid derivatives are prevalent motifs in pharmaceuticals. wisdomlib.orgmdpi.comsprchemical.com The functional handles on this compound allow for its elaboration into a diverse library of compounds for biological screening. Future research could focus on synthesizing derivatives as:

Enzyme Inhibitors: The aldehyde group can act as a covalent or non-covalent binder to enzyme active sites. For instance, derivatives could be designed to target proteases or other enzymes implicated in disease.

Receptor Ligands: The aromatic scaffold can be decorated with various functional groups to optimize interactions with specific biological receptors.

Antimicrobial Agents: Functionalized benzoic acid derivatives have shown promise as antimicrobial agents. nih.gov Derivatives of this compound could be explored for their activity against resistant bacterial strains.

Potential Therapeutic AreaRationale for Using this compound Derivatives
OncologySynthesis of Mcl-1/Bfl-1 dual inhibitors based on a substituted benzoic acid core. nih.gov
Infectious DiseasesDevelopment of novel antimicrobial agents targeting bacterial enzymes or cell wall synthesis. nih.gov
Neurological DisordersDesign of ligands for specific neurotransmitter receptors.
Alzheimer's DiseaseBenzimidazole-based derivatives synthesized from substituted benzaldehydes have shown inhibitory potential. mdpi.com

Materials Science:

The rigid aromatic core and multiple functional groups of this compound make it a promising building block for novel materials. sciencedaily.comrsc.org

Polymers and Copolymers: The aldehyde and ester functionalities can be used for polymerization reactions, leading to materials with tailored properties. For example, benzoate-functionalized polymers have been investigated for applications in supercapacitors and as dispersing agents. researchgate.net

Functional Dyes and Pigments: Modification of the aromatic ring through cross-coupling reactions could lead to the synthesis of novel chromophores with interesting photophysical properties.

Liquid Crystals: The rod-like shape of the molecule suggests that its derivatives could exhibit liquid crystalline behavior.

Metal-Organic Frameworks (MOFs): The carboxylate group (after hydrolysis of the ester) can act as a linker to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, separation, and catalysis.

Interdisciplinary Research Integrating High-Throughput Screening, Computational Chemistry, and Experimental Synthesis

The exploration of this compound's full potential will be significantly accelerated by an interdisciplinary approach that combines modern experimental and computational techniques.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds for biological activity or desired material properties. researchgate.net By synthesizing a diverse library of derivatives from this compound, HTS can quickly identify "hit" compounds for further optimization. researchgate.net

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity and regioselectivity of reactions involving this compound. acs.orgresearchgate.netdiva-portal.orgcatalysis.blognih.gov This can guide experimental design and help in understanding reaction mechanisms. Computational docking studies can also predict the binding of its derivatives to biological targets, aiding in the rational design of new drugs.

Integrated Workflow: A powerful future research paradigm will involve an iterative cycle of computational prediction, experimental synthesis, and high-throughput screening. This integrated workflow will enable a more efficient and targeted discovery of novel molecules and materials derived from this compound. The synergy of these approaches promises to accelerate the journey from a simple building block to impactful applications. sciencedaily.com

Q & A

Synthesis and Optimization

1.1 Basic: What are the common synthetic routes for Methyl 2-bromo-4-formylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer:
    this compound can be synthesized via Friedel-Crafts acylation followed by bromination. Key steps include:
    • Formylation: Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group.
    • Bromination: Electrophilic bromination with Br₂ in acetic acid or using N-bromosuccinimide (NBS) under radical conditions.
      Optimization involves controlling temperature (0–5°C for bromination to avoid di-substitution) and stoichiometry (1.1 equiv Br₂). Mechanochemical synthesis (ball milling) may improve yields for sensitive intermediates .

1.2 Advanced: How can regioselectivity challenges in bromination be addressed?

  • Methodological Answer:
    Regioselectivity is influenced by directing groups. The formyl group at position 4 directs bromination to position 2 via resonance stabilization. Computational DFT studies (e.g., Gaussian 09) predict electrophilic attack sites. Experimentally, low-temperature kinetics and steric hindrance from methyl ester groups can further guide selectivity .

Structural Characterization

2.1 Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
    • FTIR: Confirm carbonyl (C=O) stretches: ester (~1720 cm⁻¹) and aldehyde (~1700 cm⁻¹).
    • ¹H/¹³C NMR: Aldehyde proton appears at δ 9.8–10.2 ppm; ester methyl at δ 3.8–4.0 ppm. Coupling patterns distinguish substituents (e.g., aromatic protons split by bromine).
    • MS (ESI): Molecular ion [M+H]⁺ at m/z 257 (C₉H₇BrO₃) .

2.2 Advanced: How can conflicting NMR and X-ray data be resolved?

  • Methodological Answer:
    Discrepancies may arise from dynamic effects (e.g., rotational isomers). Use variable-temperature NMR to identify conformational averaging. Cross-validate with X-ray data (e.g., SHELXL refinement) to confirm static solid-state structures. For ambiguous cases, DFT calculations (B3LYP/6-311G**) model equilibrium geometries .

Crystallographic Analysis

3.1 Basic: How is SHELXL used to refine crystal structures of brominated aromatics?

  • Methodological Answer:
    SHELXL refines structures by:
    • Data Input: Import integrated intensities (HKL format).
    • Parameterization: Define anisotropic displacement parameters for Br (high electron density).
    • Validation: Check R-factors (<5%) and residual density maps for missed solvent/atoms .

3.2 Advanced: How to handle twinned crystals or low-resolution data?

  • Methodological Answer:
    For twinned data (common in brominated compounds), use the TWIN/BASF commands in SHELXL. For low-resolution data (>1.5 Å), apply restraints (e.g., DFIX for bond lengths). Multi-solvent masking in SHELXE improves phasing accuracy .

Safety and Handling

4.1 Basic: What safety protocols are essential when handling this compound?

  • Methodological Answer:
    • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis.
    • First Aid: For skin contact, wash with soap/water (15 min). For eye exposure, irrigate with saline (10–15 min) and consult an ophthalmologist .

Biological Activity Assessment

5.1 Advanced: How to design assays for evaluating bioactivity?

  • Methodological Answer:
    • In Vitro: Screen for enzyme inhibition (e.g., COX-2) via fluorometric assays (IC₅₀ determination).
    • In Vivo: Use rodent models (e.g., carrageenan-induced inflammation) to assess anti-inflammatory activity. Dose optimization requires pharmacokinetic profiling (HPLC-MS) .

Data Contradiction Analysis

6.1 Advanced: How to resolve discrepancies between computational and experimental data?

  • Methodological Answer:
    • Validate Methods: Ensure DFT functional (e.g., B3LYP vs. M06-2X) matches experimental conditions.
    • Check Solvent Effects: PCM models simulate solvent interactions (e.g., DMSO vs. crystal packing).
    • Error Analysis: Compare RMSD between calculated and experimental bond lengths (target <0.02 Å) .

Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

CompoundSpace GroupR-factor (%)Resolution (Å)Refinement Software
4-Formyl-2-nitrophenyl benzoateP2₁/c4.10.80SHELXL-2018
3-BromobenzoateP 13.80.95SHELXS-97

Table 2: Optimized Bromination Conditions

ReagentSolventTemp (°C)Yield (%)Byproducts
Br₂AcOH0–578Di-brominated <5%
NBSCCl₄2565Succinimide traces

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.